tert-Butyl 4-cyano-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl 4-cyano-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H18F3N3O3 . It has an average mass of 321.296 Da and a monoisotopic mass of 321.130035 Da .
Chemical Reactions Analysis
This compound is a type of ligand that enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides . This suggests that it can participate in various chemical reactions, particularly in the formation of carbon-carbon bonds.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C13H18F3N3O3 and an average mass of 321.296 Da . Unfortunately, other properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Enantiopure Derivative Synthesis
Tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been utilized as precursors for the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing their importance in the production of chiral compounds. The process involves a reduction that yields cis-4-hydroxy delta-lactams with high stereoselectivity, illustrating the compound's role in generating enantiomerically enriched products crucial for pharmaceutical applications (Marin et al., 2004).
Key Intermediate in Drug Synthesis
Tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is identified as a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis route from piperidin-4-ylmethanol through acylation, sulfonation, and substitution steps highlights the compound’s pivotal role in the development of complex pharmaceuticals (Wang et al., 2015).
Anticancer Drug Intermediate
The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, demonstrates another significant application. The high yield synthetic method establishes this compound as a crucial intermediary in the development of novel anticancer therapeutics, addressing the need for effective drugs that can overcome resistance problems (Zhang et al., 2018).
Scaffold for Biologically Active Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as an important intermediate in many biologically active compounds, including crizotinib. The synthesis from tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material underlines its utility in creating biologically significant molecules, potentially leading to new drug discoveries (Kong et al., 2016).
Properties
IUPAC Name |
tert-butyl 4-cyano-4-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O3/c1-11(2,3)22-10(21)19-6-4-12(8-17,5-7-19)18-9(20)13(14,15)16/h4-7H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNISAVDKJKYXOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.